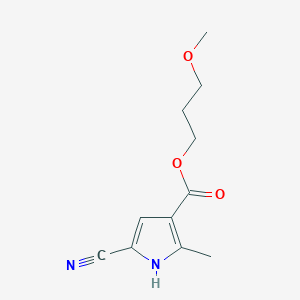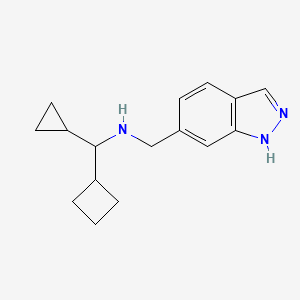
3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, Hantzsch synthesis, or Knorr synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The cyano, methoxypropyl, and methyl groups are introduced through substitution reactions. Common reagents used include alkyl halides, nitriles, and methoxypropylating agents.
Esterification: The carboxylate group is introduced through esterification reactions, typically using alcohols and carboxylic acids in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the substituents are oxidized to form various products.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing methods.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while reduction can produce pyrrole-2-carboxamides.
Wissenschaftliche Forschungsanwendungen
3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methoxy-2-methyl-9H-carbazole: A compound with a similar methoxy and methyl substitution pattern but a different core structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and the pyrrole core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-10(6-9(7-12)13-8)11(14)16-5-3-4-15-2/h6,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQYNNKNIUWJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C#N)C(=O)OCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975628.png)
![tert-butyl (2R)-2-[2-(2-hydroxycyclopentyl)pyrrolidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B6975639.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975641.png)
![Methyl 2-[(3-fluoro-4-hydroxybenzoyl)-methylamino]-4-methylpentanoate](/img/structure/B6975650.png)
![Methyl 2-[(2-cyclopropylfuran-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975653.png)
![Methyl 4-methyl-2-[methyl-[2-(4-nitropyrazol-1-yl)acetyl]amino]pentanoate](/img/structure/B6975661.png)
![[5-Chloro-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B6975662.png)
![1-benzyl-N-(2-imidazol-1-ylethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine](/img/structure/B6975669.png)
![N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B6975673.png)
![N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide](/img/structure/B6975681.png)
![3-methoxy-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]spiro[3.3]heptan-1-amine](/img/structure/B6975683.png)
![N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-3-amine](/img/structure/B6975691.png)

![N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine](/img/structure/B6975715.png)
